molecular formula C18H15FN4O2 B2566210 1-(2-Fluorophenyl)-3-(3-((6-methylpyridazin-3-yl)oxy)phenyl)urea CAS No. 1207053-64-2

1-(2-Fluorophenyl)-3-(3-((6-methylpyridazin-3-yl)oxy)phenyl)urea

Cat. No. B2566210
CAS RN: 1207053-64-2
M. Wt: 338.342
InChI Key: LNZZJMXHOWOJMR-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-3-(3-((6-methylpyridazin-3-yl)oxy)phenyl)urea, also known as "Compound X," is a synthetic small molecule that has gained significant attention in the scientific research community due to its potential therapeutic applications.

Scientific Research Applications

Orexin Receptor Mechanisms and Eating Disorders

Research has explored the role of orexin receptors in compulsive food consumption and potential treatments for binge eating disorders. Specifically, the effects of selective orexin receptor antagonists have demonstrated significant implications in reducing binge eating behaviors without affecting standard food pellet intake, suggesting a major role of orexin-1 receptor mechanisms in binge eating. This finding suggests potential pharmacological treatments for eating disorders with a compulsive component (Piccoli et al., 2012).

Antifungal Activity

Urea derivatives have been investigated for their antifungal properties. Studies on specific fluorophenyl ureas have demonstrated fungitoxic action against various fungi, indicating their potential as antifungal agents. This research correlates structural features of the compounds with their antifungal activity, providing insights into the development of new antifungal agents (Mishra et al., 2000).

Kinase Inhibition for Cancer Therapy

The stereoselective synthesis of active metabolites of potent PI3 kinase inhibitors highlights the application of urea derivatives in cancer therapy. Such compounds have shown promise as active metabolites of kinase inhibitors, indicating their potential in targeted cancer treatments (Chen et al., 2010).

Development of Fluorescent Dyes

Urea derivatives have been utilized in the synthesis of functionalized fluorescent dyes. Through selective reduction and conversion processes, researchers have developed fluorescent dyes with significant luminescence properties, demonstrating the versatility of urea derivatives in material science applications (Frath et al., 2012).

Human Soluble Epoxide Hydrolase Inhibitors

A series of N-(4-oxoadamantan-1-yl)-N′-[fluoro(chloro)phenyl]ureas have been synthesized and identified as promising inhibitors of human soluble epoxide hydrolase, indicating their potential therapeutic applications in treating disorders associated with the enzyme's activity (Danilov et al., 2020).

Interaction with Fluoride Ions

Studies on urea-fluoride interactions have shown the formation of stable complexes, shedding light on the nature of hydrogen bonding and proton transfer mechanisms. Such interactions are crucial in understanding the chemical behavior of urea derivatives in the presence of fluoride ions, with potential applications in sensor development and environmental monitoring (Boiocchi et al., 2004).

properties

IUPAC Name

1-(2-fluorophenyl)-3-[3-(6-methylpyridazin-3-yl)oxyphenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4O2/c1-12-9-10-17(23-22-12)25-14-6-4-5-13(11-14)20-18(24)21-16-8-3-2-7-15(16)19/h2-11H,1H3,(H2,20,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNZZJMXHOWOJMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2=CC=CC(=C2)NC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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